molecular formula C12H17ClN2O2S B5473398 1-(2-chlorophenyl)-4-(ethylsulfonyl)piperazine

1-(2-chlorophenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5473398
M. Wt: 288.79 g/mol
InChI Key: NVXUFZMPFFEFDY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Scientific Research Applications

1-(2-Chlorophenyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with potential antihistamine, anticancer, and antimicrobial properties.

    Biological Studies: The compound is employed in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including catalysts and metal-organic frameworks.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and piperazine.

    Reaction with Ethylsulfonyl Chloride: The piperazine ring is reacted with ethylsulfonyl chloride under controlled conditions to introduce the ethylsulfonyl group.

    Substitution Reaction: The 2-chlorophenyl group is then introduced through a substitution reaction, often using a suitable base to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ethylsulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)piperazine: Lacks the ethylsulfonyl group, which may result in different biological activities and chemical properties.

    1-(4-Methylphenyl)-4-(ethylsulfonyl)piperazine: Features a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions with biological targets.

    1-(2-Fluorophenyl)-4-(ethylsulfonyl)piperazine: Contains a fluorine atom instead of chlorine, which can influence its chemical stability and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-6-4-3-5-11(12)13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXUFZMPFFEFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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